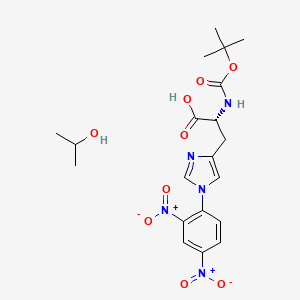

Boc-D-His(Dnp)-OH Ipa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Boc-D-His(Dnp)-OH Ipa" likely refers to a peptide or a peptide derivative protected by a Boc (tert-butoxycarbonyl) group, featuring D-histidine (His) and potentially Dinitrophenyl (Dnp) modifications, with an Ipa (isopropyl alcohol?) component. These types of compounds are significant in peptide synthesis and pharmaceutical research for their role in creating specific and targeted molecular structures, which can be used for a variety of biochemical applications.

Synthesis Analysis

Peptide synthesis typically involves the stepwise addition of amino acid residues to a growing peptide chain. For compounds like "Boc-D-His(Dnp)-OH Ipa", Boc chemistry is a common approach for protecting amino groups during the synthesis process. Boc-protected amino acids are used to prevent unintended reactions at the amino terminus while the peptide chain is assembled. The study by Schnölzer et al. (2009) presents protocols for Boc-chemistry solid-phase peptide synthesis that could be adapted for synthesizing complex peptides including "Boc-D-His(Dnp)-OH Ipa" (Schnölzer, Alewood, Jones, Alewood, & Kent, 2009).

Molecular Structure Analysis

The molecular structure of peptides like "Boc-D-His(Dnp)-OH Ipa" can be analyzed using various spectroscopic methods. NMR spectroscopy is particularly useful for determining the structure and conformation of peptides. For instance, a study by Patel et al. (1990) on the synthesis, crystal structure, and molecular conformation of a specific peptide showcases the application of X-ray diffraction and NMR spectroscopy in molecular structure analysis (Patel, Singh, Chauhan, & Kaur, 1990).

Chemical Reactions and Properties

Chemical properties of peptides including reactivity, stability, and interaction with other molecules can be influenced by their functional groups and overall structure. For peptides with specific functional groups like Dnp, studies on their chemical reactions could provide insights into their behavior in biological systems and their potential applications. For example, the synthesis and characterization of peptides and their building blocks, as described by Davies and Al-Jamri (2002), could offer a foundation for understanding the chemical properties of "Boc-D-His(Dnp)-OH Ipa" (Davies & Al-Jamri, 2002).

Scientific Research Applications

Pharmaceutical Wastewater Treatment :In the field of environmental engineering, Boc-D-His(Dnp)-OH Ipa has been studied for its potential in treating pharmaceutical wastewater. Research conducted by Karthikeyan et al. (2014) delved into the use of Iron impregnated poly acrylamide (IPA) compounds in a fluidized bed reactor as a heterogeneous catalyst for the treatment of pharmaceutical wastewater. The study provided insights into the mechanism of oxidation of persistent organic pollutants in pharmaceutical wastewater, specifically focusing on the generation of OH radicals using IPA compounds. The research is significant as it explores an innovative approach to mitigate the environmental impact of pharmaceutical residues in water bodies (Karthikeyan et al., 2014).

Microbiology and Immunology :In microbiology, the term 'Ipa' often refers to invasion plasmid antigen genes. Research by Ménard et al. (1993) and Venkatesan et al. (1988) focused on the Ipa genes, specifically IpaB, IpaC, and IpaD, and their role in the virulence of Shigella flexneri, a bacterium known for causing dysentery. These studies provided significant insights into the molecular mechanisms underlying the bacterium's ability to invade epithelial cells, offering valuable knowledge for the development of new treatments or preventive strategies against bacterial infections (Ménard et al., 1993), (Venkatesan et al., 1988).

Biomedical Engineering :In the field of biomedical engineering, research has been conducted to develop advanced sensors and diagnostic tools. For instance, Muhammad et al. (2016) worked on creating an electrochemical sensor based on carbon nanotubes and gold nanoparticles for the trace determination of amoxicillin in bovine milk. This research is pivotal in ensuring the safety and quality of milk and dairy products, highlighting the potential of nanotechnology in enhancing food safety protocols (Muhammad et al., 2016).

properties

IUPAC Name |

(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRRDIHKQFOOJR-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O.CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-His(Dnp)-OH Ipa | |

CAS RN |

1330286-54-8 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145744.png)

![7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145760.png)